molecular formula C13H19NO B097850 3-(1-methyl-3-propylazetidin-3-yl)phenol CAS No. 17184-83-7

3-(1-methyl-3-propylazetidin-3-yl)phenol

Cat. No.: B097850
CAS No.: 17184-83-7
M. Wt: 205.3 g/mol
InChI Key: CFDYNSALJJBAEH-UHFFFAOYSA-N
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Description

3-(1-Methyl-3-propylazetidin-3-yl)phenol is a phenolic derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with methyl and propyl groups at the 1- and 3-positions, respectively. The phenol moiety is attached to the azetidine ring at the 3-position. Azetidines are less common in natural products compared to five- or six-membered nitrogenous rings, and their inherent ring strain may influence reactivity, solubility, and biological activity.

Properties

CAS No.

17184-83-7

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

3-(1-methyl-3-propylazetidin-3-yl)phenol

InChI

InChI=1S/C13H19NO/c1-3-7-13(9-14(2)10-13)11-5-4-6-12(15)8-11/h4-6,8,15H,3,7,9-10H2,1-2H3

InChI Key

CFDYNSALJJBAEH-UHFFFAOYSA-N

SMILES

CCCC1(CN(C1)C)C2=CC(=CC=C2)O

Canonical SMILES

CCCC1(CN(C1)C)C2=CC(=CC=C2)O

Other CAS No.

17184-83-7

Synonyms

1-Methyl-3-propyl-3-(3-hydroxyphenyl)azetidine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-3-propylazetidin-3-yl)phenol typically involves the reaction of a phenol derivative with an azetidine precursor. The reaction conditions often include the use of a base to deprotonate the phenol, followed by the addition of the azetidine compound under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-3-propylazetidin-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-methyl-3-propylazetidin-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-methyl-3-propylazetidin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. The azetidine ring may interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs in Commercial Databases

Key compounds with structural similarities include:

Compound Name CAS No. Molecular Formula Substituents Key Features
3-(1-Methyl-3-propylazetidin-3-yl)phenol Not specified Likely C₁₃H₁₉NO Azetidine (4-membered ring), methyl, propyl Azetidine’s ring strain may enhance reactivity; phenol group enables H-bonding
3-(4-Isopropyl-piperazin-1-yl)-phenol 945733-18-6 C₁₃H₂₀N₂O Piperazine (6-membered ring), isopropyl Larger ring size reduces strain; piperazine derivatives often exhibit CNS activity
3-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)aniline 1339218-38-0 C₁₀H₁₆N₄ Triazole (5-membered ring), methyl, propyl Triazoles are metabolically stable; aniline group may confer redox sensitivity
Phenyl acetate (example from phenol esters) 122-79-2 C₈H₈O₂ Acetyl ester Esterification reduces phenol’s acidity; used as fragrances or plasticizers
3-(1-Hydroxypent-2-en-3-yl)phenol Not specified Likely C₁₁H₁₄O₂ Unsaturated aliphatic chain Conjugated double bonds may enhance UV absorption or antioxidant activity

Functional Group and Pharmacophore Analysis

  • Azetidine vs. Piperazine-containing compounds are widely explored in pharmaceuticals (e.g., antipsychotics), whereas azetidine analogs remain understudied .
  • Phenol vs. Ester Derivatives: Phenolic hydroxyl groups (as in the target compound) are critical for antimicrobial activity via membrane disruption, as seen in classical phenol derivatives . Esterified phenols (e.g., phenyl acetate) lose direct antimicrobial potency but gain stability and lipophilicity, making them suitable for industrial applications .
  • Triazole vs. Azetidine :

    • Triazole-substituted analogs (e.g., 1339218-38-0) offer metabolic stability and metal-coordinating properties, whereas azetidine’s strain may favor covalent interactions .

Physicochemical Properties

  • Solubility : Azetidine’s hydrophilicity may enhance water solubility compared to purely aromatic derivatives (e.g., 4-acetoxybiphenyl, CAS 148-86-7) .
  • Stability : The strained azetidine ring could make the compound prone to ring-opening under acidic conditions, unlike more stable piperazine or triazole analogs.

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